Benzyl 4-(3-oxocyclobutyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 4-(3-oxocyclobutyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H21NO3 and a molecular weight of 287.35 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a 3-oxocyclobutyl group and a benzyl ester group. It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(3-oxocyclobutyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with cyclobutanone derivatives under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, followed by the addition of the cyclobutanone derivative. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(3-oxocyclobutyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Benzyl 4-(3-oxocyclobutyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 4-(3-oxocyclobutyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access and subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-oxo-3-(triethylsilyl)piperidine-1-carboxylate: A precursor to reactive azacyclic allenes used in cycloaddition reactions.
Benzyl 4-hydroxy-1-piperidinecarboxylate: Used in the synthesis of P2Y12 antagonists and other biologically active molecules.
Uniqueness
Benzyl 4-(3-oxocyclobutyl)piperidine-1-carboxylate is unique due to its 3-oxocyclobutyl group, which imparts distinct chemical properties and reactivity compared to other piperidine derivatives. This uniqueness makes it valuable in specific synthetic and research applications .
Properties
Molecular Formula |
C17H21NO3 |
---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
benzyl 4-(3-oxocyclobutyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H21NO3/c19-16-10-15(11-16)14-6-8-18(9-7-14)17(20)21-12-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2 |
InChI Key |
BCJUXPANPOESKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2CC(=O)C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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